3-[[(2R)-2-[2-(4-methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol is a sulfonamide. SB-269970 is an experimental drug developed by GlaxoSmithKline. In the studies performed with this agent, it has been suggested that SB-269970 acts either as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7).
Related Compounds
5-Carboxamidotryptamine (5-CT)
Compound Description: 5-CT is a 5-HT receptor agonist with affinity for several subtypes, including 5-HT1, 5-HT5, and 5-HT7 receptors []. It is frequently used as a tool compound in research to investigate the roles of these receptors.
Relevance: 5-CT is frequently used in conjunction with SB-269970 to isolate the effects of 5-HT7 receptors. This is because 5-CT can activate multiple 5-HT receptor subtypes, including 5-HT7, while SB-269970 selectively blocks 5-HT7 receptors [, , , , , ]. By comparing the effects of 5-CT alone and in the presence of SB-269970, researchers can determine the specific contribution of 5-HT7 receptors to observed physiological responses.
Relevance: Like 5-CT, 8-OH-DPAT's ability to activate both 5-HT1A and 5-HT7 receptors makes it a useful tool compound when studying the effects of SB-269970 [, , , ]. Using 8-OH-DPAT in conjunction with selective antagonists like SB-269970 (for 5-HT7) and WAY-100635 (for 5-HT1A) allows researchers to differentiate the roles of these receptor subtypes in various physiological processes.
Methiothepin
Compound Description: Methiothepin is a non-selective serotonin receptor antagonist, exhibiting affinity for multiple 5-HT receptor subtypes []. It is considered a relatively non-selective tool compound in serotonin research.
Relevance: Due to its broad activity profile, methiothepin is often used to confirm the involvement of serotonin receptors in a given physiological response [, ]. Its effects on SB-269970-sensitive pathways are not specifically addressed in the provided texts.
[(3)H]-5-CT
Compound Description: [(3)H]-5-CT is a radiolabeled form of 5-carboxamidotryptamine used as a radioligand in binding assays to study 5-HT receptors [, ].
Relevance: [(3)H]-5-CT has been employed in research to characterize and compare binding affinities of various compounds, including SB-269970, to the 5-HT7 receptor []. This allows for a deeper understanding of the pharmacological profile and selectivity of SB-269970.
Compound Description: This is the full chemical name of SB-269970, the target compound itself [].
Ketanserin
Compound Description: Ketanserin is a selective antagonist for the 5-HT2A receptor subtype. It also shows affinity for the 5-HT2C receptor but at a lower potency [, , , , ].
Relevance: Ketanserin serves as a valuable tool compound for differentiating the roles of 5-HT2A receptors from those of 5-HT7 receptors, especially when investigating the effects of SB-269970 [, , , , ]. By comparing the effects of SB-269970 with those of ketanserin, researchers can dissect the contribution of different 5-HT receptor subtypes to a particular physiological response.
Spiperone
Compound Description: Spiperone is a high-affinity antagonist for the dopamine D2 receptor, but it also exhibits binding affinity for several serotonin receptor subtypes, including 5-HT2A [, ].
Relevance: Similar to ketanserin, spiperone is used to differentiate between the actions of 5-HT2 and 5-HT7 receptors [, ]. Its use alongside SB-269970 helps unravel the complex interplay between these receptors.
MK-801
Compound Description: MK-801 is a non-competitive antagonist of the NMDA receptor, a glutamate receptor subtype [, , , ]. It is often used to induce a model of schizophrenia in animal studies.
Relevance: Several studies investigate the potential of SB-269970 to reverse cognitive deficits induced by MK-801 [, , , ]. These studies aim to assess the therapeutic potential of SB-269970 in treating cognitive impairments associated with schizophrenia.
Scopolamine
Compound Description: Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist []. It is known to induce cognitive deficits, particularly in memory tasks.
Relevance: Scopolamine is employed to evaluate the effects of SB-269970 on cholinergic-mediated cognitive processes []. Results suggest that SB-269970 might not be effective in ameliorating cognitive deficits primarily driven by cholinergic dysfunction.
M100,907
Compound Description: M100,907 is a selective antagonist for the 5-HT2A receptor subtype []. It is frequently used in research to explore the role of this receptor in various behavioral and physiological processes.
Relevance: M100,907 is used in conjunction with SB-269970 to compare and contrast the roles of 5-HT2A and 5-HT7 receptors in modulating impulsivity and cognitive function []. This comparison helps to delineate the specific contributions of these receptors to behavioral control and cognitive flexibility.
Compound Description: PACAP is a neuropeptide that plays a role in various physiological functions, including stress responses and neuroprotection []. Deficiencies in PACAP have been linked to psychiatric disorders.
Relevance: Studies have explored the potential of SB-269970 to reverse behavioral abnormalities observed in PACAP-deficient mice []. These findings suggest a potential therapeutic application of SB-269970 in treating psychiatric disorders associated with PACAP dysregulation.
AS19
Compound Description: AS19 is an agonist that activates both 5-HT1A and 5-HT7 receptors []. It is often used in research to investigate the combined effects of activating these receptor subtypes.
Relevance: AS19 is used in conjunction with SB-269970 to differentiate the roles of 5-HT1A and 5-HT7 receptors in neurite outgrowth and potentially other neuronal functions []. These findings contribute to understanding the roles of these receptors in neuronal plasticity and development.
Cimbi-712
Compound Description: Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) is a compound developed and evaluated as a potential PET radioligand for imaging 5-HT7 receptors in the brain [].
Cimbi-717
Compound Description: Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one) is another compound designed as a potential PET radioligand for 5-HT7 receptors [].
[18F]2FP3
Compound Description: [18F]2FP3 is a radiolabeled compound that was investigated as a potential PET radioligand for imaging 5-HT7 receptors [].
Imipramine
Compound Description: Imipramine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain []. It is a widely used medication for treating depression.
Relevance: Research has explored the potential synergistic effects of SB-269970 and imipramine in treating depression []. Findings suggest that combining SB-269970 with imipramine might enhance antidepressant efficacy, possibly by modulating noradrenaline levels in the prefrontal cortex.
Amisulpride
Compound Description: Amisulpride is an atypical antipsychotic medication primarily used to treat schizophrenia [, , ]. It has a unique pharmacological profile, exhibiting high affinity for dopamine D2 and D3 receptors and serotonin 5-HT7 receptors.
Relevance: Amisulpride's ability to target 5-HT7 receptors has led to investigations into the role of these receptors in the therapeutic effects of amisulpride, particularly in alleviating negative symptoms of schizophrenia [, , ]. Studies exploring the shared pharmacological targets of amisulpride and SB-269970 contribute to a deeper understanding of 5-HT7 receptor involvement in schizophrenia and the potential therapeutic benefits of 5-HT7 receptor antagonism.
Sulpiride
Compound Description: Sulpiride is another atypical antipsychotic medication structurally similar to amisulpride []. It also displays affinity for dopamine D2 and D3 receptors.
Relevance: Sulpiride is often included in studies comparing the effects of different antipsychotics, including those with 5-HT7 receptor affinity []. Its use alongside SB-269970 helps to elucidate the specific contributions of 5-HT7 receptor antagonism to the observed therapeutic benefits.
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic medication that primarily acts as a dopamine D2 receptor antagonist []. It is commonly used to treat schizophrenia and other psychotic disorders.
Relevance: Haloperidol serves as a comparator compound in studies investigating the efficacy of atypical antipsychotics like amisulpride, which exhibit 5-HT7 receptor antagonism []. By comparing the effects of haloperidol, a more selective dopamine antagonist, with those of amisulpride and SB-269970, researchers can gain insights into the specific contributions of 5-HT7 receptor modulation in the context of antipsychotic treatment.
Chlordiazepoxide
Compound Description: Chlordiazepoxide is a benzodiazepine medication with anxiolytic and sedative properties []. It enhances the effects of GABA, an inhibitory neurotransmitter in the brain.
Relevance: Chlordiazepoxide is included in studies assessing the potential anxiolytic effects of 5-HT7 receptor antagonists like SB-269970 []. By comparing the behavioral effects of SB-269970 with those of established anxiolytics like chlordiazepoxide, researchers can evaluate the potential therapeutic value of 5-HT7 receptor antagonism in anxiety disorders.
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression []. It increases serotonin levels in the brain.
Relevance: Fluoxetine is included in studies investigating the role of serotonin in various behavioral and physiological processes, including those modulated by 5-HT7 receptors [, ]. Its use alongside SB-269970 helps to dissect the complex interplay between different serotonergic pathways and the specific contributions of 5-HT7 receptors.
NAN-190
Compound Description: NAN-190 is a selective antagonist for the 5-HT1A receptor subtype [, ]. It is used in research to investigate the specific functions of this receptor.
Relevance: NAN-190 serves as a comparator compound to SB-269970, allowing researchers to distinguish between the effects mediated by 5-HT1A and 5-HT7 receptors [, ]. Its use helps to dissect the contributions of these receptors to various physiological and behavioral responses.
α-methyl-5-HT
Compound Description: α-methyl-5-HT is a 5-HT receptor agonist, showing a preference for the 5-HT2 receptor family []. It is commonly used to activate 5-HT2 receptors in experimental settings.
Relevance: Similar to ketanserin and spiperone, α-methyl-5-HT is employed to distinguish between the roles of 5-HT2 receptors and those of other 5-HT receptor subtypes, including 5-HT7 []. Its use in conjunction with SB-269970 allows researchers to pinpoint the specific contributions of these receptor subtypes to observed physiological responses.
WAY-100635
Compound Description: WAY-100635 is a highly selective antagonist for the 5-HT1A receptor subtype [, , , , ]. It is frequently used to investigate the specific roles of 5-HT1A receptors in various physiological and behavioral processes.
Relevance: WAY-100635 plays a crucial role in studies aiming to isolate the effects of 5-HT7 receptors, particularly when using agonists or antagonists that target multiple 5-HT receptor subtypes, including SB-269970 [, , , , ]. By blocking 5-HT1A receptors with WAY-100635, researchers can more confidently attribute observed effects to the modulation of 5-HT7 receptors by SB-269970.
GR127935
Compound Description: GR127935 is a selective antagonist for both 5-HT1B and 5-HT1D receptor subtypes [, , ]. It is commonly used in research to investigate the roles of these receptors in various physiological processes.
Relevance: Similar to WAY-100635, GR127935 is used to differentiate the effects of 5-HT1B/1D receptors from those of other 5-HT receptors, particularly when studying the effects of SB-269970 on pathways potentially involving multiple 5-HT receptor subtypes [, , ]. By blocking 5-HT1B/1D receptors, researchers can more accurately pinpoint the specific contributions of 5-HT7 receptors in response to SB-269970.
RS-127445
Compound Description: RS-127445 is a selective antagonist for the 5-HT2B receptor subtype []. It is a valuable tool for investigating the specific roles of 5-HT2B receptors.
Relevance: RS-127445 helps distinguish the actions of 5-HT2B receptors from those of 5-HT7 receptors, especially when studying the effects of SB-269970 []. This is particularly important as some physiological responses might involve the interplay of different 5-HT receptor subtypes.
Ondansetron
Compound Description: Ondansetron is a highly selective antagonist for the 5-HT3 receptor subtype, primarily known for its antiemetic properties [, ]. It is widely used to prevent nausea and vomiting.
Relevance: Ondansetron helps to differentiate the actions of 5-HT3 receptors from those of other 5-HT receptors, including 5-HT7 receptors [, ]. Its use alongside SB-269970 allows researchers to isolate the effects of 5-HT7 receptor modulation in systems where multiple 5-HT receptor subtypes might be involved.
SB-656104
Compound Description: SB-656104 is another selective antagonist for the 5-HT7 receptor [, , ]. It is structurally similar to SB-269970 and often used as a comparative tool in 5-HT7 receptor research.
Relevance: The use of SB-656104 alongside SB-269970 helps to confirm and validate the role of 5-HT7 receptors in various physiological processes [, , ]. If both antagonists produce similar effects, it strengthens the evidence for the involvement of 5-HT7 receptors in the observed responses.
SB-258719
Compound Description: SB-258719 is a selective antagonist for 5-HT7 receptors [, , ]. Like SB-269970 and SB-656104, it is a valuable tool for investigating the roles of this receptor subtype.
Relevance: The use of multiple 5-HT7 receptor antagonists, including SB-258719, SB-269970, and SB-656104, helps to reinforce the specificity of observed effects and reduce the likelihood of off-target effects [, , ]. Consistent results obtained with different antagonists targeting the same receptor provide stronger evidence for the involvement of that receptor in a given physiological or behavioral response.
LP-211
Compound Description: LP-211 is a selective agonist for the 5-HT7 receptor [, , ]. It is often used to activate 5-HT7 receptors in experimental settings to study their downstream effects.
Relevance: LP-211 serves as a valuable counterpart to SB-269970 in research investigating the role of 5-HT7 receptors [, , ]. While SB-269970 blocks the receptor, LP-211 activates it, allowing researchers to observe the contrasting effects of receptor activation versus inhibition.
LP-44
Compound Description: LP-44 is another selective agonist for the 5-HT7 receptor []. Like LP-211, it is used to activate this receptor subtype in research.
Relevance: The use of multiple 5-HT7 receptor agonists, including LP-211 and LP-44, in conjunction with antagonists like SB-269970, helps to confirm the specificity of observed effects and strengthen the evidence for the involvement of 5-HT7 receptors in various physiological processes [].
Source and Classification
SB-269970 is classified as a selective serotonin 5-HT7 receptor antagonist. It was developed by GlaxoSmithKline and is primarily used in research settings to investigate the physiological and pharmacological roles of the 5-HT7 receptor. The compound is known for its high affinity towards the 5-HT7 receptor, with a pKi value of approximately 8.9, indicating its potency in blocking this receptor compared to other serotonin receptors.
Synthesis Analysis
The synthesis of SB-269970 involves several steps that can vary based on the specific derivatives being produced. The original synthesis method utilized a multicomponent reaction approach, which allows for the efficient assembly of complex structures from simpler reactants. Notably, the van Leusen reaction has been employed to synthesize various derivatives of SB-269970, focusing on optimizing binding affinities through structural modifications.
The synthesis typically includes:
Formation of Imidazole Derivatives: The use of tosylmethylisocyanide in the presence of polar double bonds leads to imidazole formation.
Substitution Reactions: Aryl groups are introduced through electrophilic aromatic substitution, optimizing for low-basicity scaffolds that retain high affinity for the 5-HT7 receptor.
Purification: The synthesized compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological testing.
Molecular Structure Analysis
The molecular formula of SB-269970 is C18H28N2O3S⋅HCl, with a molecular weight of approximately 388.95 g/mol. The structure includes:
A central imidazole ring which is crucial for its interaction with the 5-HT7 receptor.
A piperazine moiety, contributing to its pharmacological properties.
A sulfonamide group, enhancing solubility and receptor binding characteristics.
The compound's stereochemistry is significant; it contains chiral centers that influence its biological activity. The specific orientation of these centers is critical for achieving optimal receptor binding and efficacy.
Chemical Reactions Analysis
SB-269970 participates in various chemical reactions primarily related to its pharmacological activity:
Binding Interactions: It competes with serotonin (5-hydroxytryptamine) at the 5-HT7 receptor sites, effectively inhibiting receptor activation.
Metabolic Transformations: In vivo studies have shown that SB-269970 undergoes metabolic processes that can alter its pharmacokinetic profile, including hepatic metabolism leading to various metabolites.
Analytical Reactions: Techniques such as liquid chromatography coupled with mass spectrometry (LC/MS/MS) are utilized to quantify SB-269970 in biological samples, confirming its presence and concentration during pharmacological studies.
Mechanism of Action
The mechanism of action for SB-269970 revolves around its antagonistic effects on the 5-HT7 receptor:
Inhibition of Adenylyl Cyclase: By blocking 5-HT7 receptors, SB-269970 prevents serotonin-induced stimulation of adenylyl cyclase activity, thereby reducing cyclic adenosine monophosphate (cAMP) levels within cells.
Neurotransmitter Modulation: This inhibition affects various neurotransmitter systems, potentially influencing mood regulation and cognitive function.
Research indicates that administration of SB-269970 can reverse certain behavioral changes induced by stress or other factors in animal models, highlighting its potential therapeutic applications in mood disorders.
Physical and Chemical Properties Analysis
SB-269970 exhibits several notable physical and chemical properties:
Solubility: It is soluble in water (up to 20 mM) and dimethyl sulfoxide (up to 100 mM), facilitating its use in biological assays.
Stability: The compound should be stored at +4°C to maintain stability over time.
Purity: Commercially available forms typically show purity levels exceeding 98% as determined by HPLC analysis.
These properties are crucial for ensuring reliable results in experimental applications.
Applications
SB-269970's primary applications lie within scientific research:
Neuroscience Research: It is extensively used to study the role of the 5-HT7 receptor in various neurological conditions such as depression and anxiety disorders.
Pharmacological Studies: Researchers utilize SB-269970 to explore potential therapeutic targets within serotonin signaling pathways.
Behavioral Studies: Animal models treated with SB-269970 help elucidate the compound's effects on behavior and cognition under stress conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, selective 5-HT7 receptor antagonist (pKi values are 8.3, 7.2 and 6.0 for 5-HT7A, 5-HT5A and 5-HT1B receptors, respectively). Also potently blocks α2 adrenoceptors. Blocks amphetamine and ketamine induced hyperactivity. Brain penetrant in vivo. SB269970 HCl is a potent 5-HT7A antagonist (pKi = 8.9) that demonstrates >50-fold binding selectivity over 5-HT5A and >250-fold selectivity over 5-HT1, 5-HT2, 5-HT4, 5-HT6, adrenergic α1, dopamine D2, and dopamine D3 receptors. It is also reported to block adrenergic α2 receptors in guinea pig vas deferens. SB-269970 has been used to target the 5-HT7 receptor in the study of schizophrenia-like cognitive deficits.
Potent inhibitor of the ErbB receptor family (IC50 values are 0.3, 0.5 and 1.1 nM for ErbB1 (EGFR), ErbB4 and ErbB2 respectively). Inhibits EGF-induced erbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells (IC50 values are 2.5 and 24 nM respectively).
Cannabinoid agonists are typically highly lipophilic compounds that require solubilization with either a surfactant agent or adherence to a water miscible substance such as albumin, Tween 80, or Emulphor. O-2545 is a potent water-soluble agonist of central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with Ki values of 1.5 and 0.32 nM, respectively. When dissolved in saline, O-2545 was highly efficacious in mouse behavioral models when administered either intravenously or intracerebroventricularly. High affinity, water-soluble CB1/CB2 receptor agonist (Ki values are 1.5 and 0.32 nM for CB1 and CB2 receptors respectively). Active in vivo following i.v. and i.c.v. administration.
ONO-4817 is an inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (IC50s = 0.5 and 0.8 nM, respectively, for the human enzymes). It is selective for MMP-2 and -9 over MMP-3 and -1 (IC50s = 26 and 2,500 nM, respectively). ONO-4817 (5 µg/ml) decreases bronchoalveolar lavage fluid (BALF) neutrophil infiltration in an ex vivo rat model of pulmonary ischemia-reperfusion injury. It inhibits intra-artricular LPS-induced release of proteoglycans in knee joints in a guinea pig model of arthritis when administered at doses of 30 and 100 mg/kg. ONO-4817 (1% in the diet) reduces the number of lung metastases in a PC14PE6 lung cancer mouse xenograft model. Broad spectrum MMP inhibitor; Ki values are 0.45, 0.73, 1.1, 1.1, 2.1, 42 and 2500 nM for MMP-12, MMP-2, MMP-8, MMP-13, MMP-9, MMP-3 and MMP-7 respectively and IC50 = 1600 nM for MMP-1). Displays no activity at other proteases up to a concentration of 100 μM. Exhibits antiangiogenic and anti-invasive properties on lung metastasis of murine renal cell carcinoma.
Selective antagonist of neurosteroid potentiation and direct gating of GABAA receptors. Selectively reduces the effects of 5α-reduced steroids compared to 5β-reduced steroids and displays no effect on potentiation evoked by barbiturates and benzodiazepines. Attenuates 3α,5α-THP-induced loss of righting reflex and total sleep time following i.c.v administration in rats.
Cilastatin sodium is the monosodium salt of cilastatin. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin sodium is therefore administered with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to microbiologically inactive and potentially nephrotoxic products. It has a role as a protease inhibitor and an EC 3.4.13.19 (membrane dipeptidase) inhibitor. It contains a cilastatin(1-). Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase. A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.